molecular formula C20H17F2N3O3S B2390374 N-(3,4-difluorophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 893994-08-6

N-(3,4-difluorophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Katalognummer B2390374
CAS-Nummer: 893994-08-6
Molekulargewicht: 417.43
InChI-Schlüssel: ICHJHMTUNJNEQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide, commonly known as DFP-10825, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.

Wirkmechanismus

The mechanism of action of DFP-10825 involves the inhibition of protein tyrosine phosphatases, which play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and survival. By inhibiting these enzymes, DFP-10825 can disrupt the signaling pathways that are involved in the development and progression of various diseases, including cancer and inflammatory disorders.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exhibit potent inhibitory activity against several protein tyrosine phosphatases, including PTP1B and TCPTP, which are involved in the regulation of insulin signaling and immune responses, respectively. The inhibition of these enzymes by DFP-10825 can lead to improved glucose metabolism and enhanced immune responses, making it a promising candidate for the treatment of diabetes and autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

DFP-10825 has several advantages for use in lab experiments, including its high purity, stability, and potency. However, it also has some limitations, including its relatively high cost and limited availability. Nevertheless, the potential applications of DFP-10825 in various research fields make it a valuable tool for scientists and researchers.

Zukünftige Richtungen

There are several future directions for research on DFP-10825, including its potential applications in the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the precise mechanism of action of DFP-10825 and to identify its molecular targets. Additionally, the development of new synthetic strategies for the production of DFP-10825 may lead to improved yields and lower costs, making it more accessible for use in various research applications.
Conclusion:
In conclusion, DFP-10825 is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. Its potent inhibitory activity against several enzymes, anti-inflammatory and anti-tumor properties, and potential applications in the treatment of various diseases make it a promising candidate for further research and development.

Synthesemethoden

DFP-10825 is synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 3,4-dimethoxyphenylacetonitrile to produce 3,4-difluoro-N-(3,4-dimethoxyphenyl)aniline. This intermediate is then treated with 2-bromo-6-(3,4-dimethoxyphenyl)pyridazine to yield the final product, DFP-10825. The synthesis method has been optimized to increase the yield and purity of DFP-10825, making it suitable for various research applications.

Wissenschaftliche Forschungsanwendungen

DFP-10825 has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against several enzymes, including protein tyrosine phosphatases, which are involved in the regulation of various cellular processes. DFP-10825 has also been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.

Eigenschaften

IUPAC Name

N-(3,4-difluorophenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3S/c1-27-17-7-3-12(9-18(17)28-2)16-6-8-20(25-24-16)29-11-19(26)23-13-4-5-14(21)15(22)10-13/h3-10H,11H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHJHMTUNJNEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.